P3FI-63

Description

Propriétés

IUPAC Name |

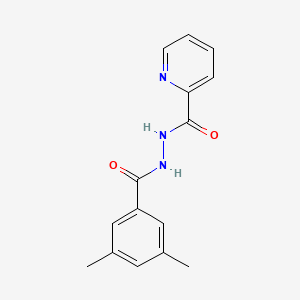

N'-(3,5-dimethylbenzoyl)pyridine-2-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c1-10-7-11(2)9-12(8-10)14(19)17-18-15(20)13-5-3-4-6-16-13/h3-9H,1-2H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBHBUAJHPVSQNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NNC(=O)C2=CC=CC=N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of P3FI-63

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of P3FI-63, a novel small molecule inhibitor identified for its potential therapeutic application in fusion-positive rhabdomyosarcoma (FP-RMS). The document details its molecular target, downstream cellular effects, and the experimental methodologies used for its characterization.

Introduction and Discovery

This compound (PAX3-FOXO1 transcriptional Inhibitor 63) was identified from a high-throughput screen of 62,643 small molecules.[1][2][3][4][5] The screen utilized an engineered cell line with a luciferase reporter system driven by a PAX3-FOXO1-responsive super-enhancer from the ALK gene locus, a known target of the PAX3-FOXO1 oncoprotein.[4][6] This fusion protein is the primary driver in the aggressive pediatric soft tissue sarcoma, fusion-positive rhabdomyosarcoma (FP-RMS).[1][2][3] this compound was selected for its ability to inhibit this reporter activity, suggesting it interferes with the transcriptional output of PAX3-FOXO1.[4][6]

Core Mechanism of Action

Subsequent mechanistic studies, including RNA-sequencing, ATAC-sequencing, and computational target prediction, revealed that this compound does not target PAX3-FOXO1 directly.[1][2][5][6] Instead, its mechanism of action is the inhibition of a class of epigenetic modifiers known as histone lysine (B10760008) demethylases (KDMs).[1][2][5][6]

Primary Molecular Target: KDM3B

Direct enzymatic assays confirmed that this compound inhibits multiple members of the Jumonji C (JmjC) domain-containing family of KDMs, with the highest selectivity for KDM3B.[1][6] KDM3B is a histone demethylase that specifically removes methyl groups from histone H3 at lysine 9 (H3K9). The demethylation of H3K9 is generally associated with transcriptional activation.

By inhibiting KDM3B, this compound leads to an increase in the levels of histone H3 lysine 9 methylation (H3K9me3), a canonical mark of transcriptionally silent heterochromatin.[1] This epigenetic modification is thought to repress the expression of PAX3-FOXO1 target genes that are crucial for the survival and proliferation of FP-RMS cells. Western blot analyses have confirmed that treatment with this compound results in a significant increase in the methylation of H3K9, as well as H3K4 and H3K27, in FP-RMS cell lines, confirming the on-target activity of the compound in a cellular context.[1][6]

The overall mechanism involves the following steps:

-

This compound enters the cell and inhibits the enzymatic activity of KDM3B.

-

Inhibition of KDM3B leads to an accumulation of methylation marks on histone H3, particularly H3K9me3.

-

The altered epigenetic landscape results in the transcriptional repression of PAX3-FOXO1 target genes.

-

Suppression of this oncogenic transcriptional program leads to decreased cell growth and survival in FP-RMS.

A more soluble and potent analog, P3FI-90, was later identified and its direct biophysical binding to KDM3B was confirmed via Nuclear Magnetic Resonance (NMR) and Surface Plasmon Resonance (SPR).[1][2][5][6]

Quantitative Data

The inhibitory activity of this compound has been quantified against several epigenetic modifiers, and its cellular efficacy has been determined in various cancer cell lines.

Table 1: In Vitro Enzymatic Inhibitory Activity of this compound

| Target Enzyme | IC50 (µM) | Enzyme Class |

| KDM3B | 7 | Histone Lysine Demethylase |

| KDM4B | >10 | Histone Lysine Demethylase |

| KDM5A | >10 | Histone Lysine Demethylase |

| KDM6B | >10 | Histone Lysine Demethylase |

| HDAC1 | No Activity | Histone Deacetylase |

| HDAC2 | No Activity | Histone Deacetylase |

| HDAC3 | No Activity | Histone Deacetylase |

| PRMT5 | No Activity | Protein Arginine Methyltransferase |

Data derived from direct enzymatic inhibition assays.[6]

Table 2: Cellular Potency (EC50) of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | EC50 (µM) |

| RH4 | FP-RMS | ~2.5 |

| RH30 | FP-RMS | ~3.0 |

| SCMC | FP-RMS | ~4.0 |

| RD | Fusion-Negative RMS | 7.16 |

| CTR | Fusion-Negative RMS | 2.92 |

| TC-32 | Ewing's Sarcoma | 1.7 |

| A673 | Ewing's Sarcoma | 3.7 |

| OSA | Osteosarcoma | 7.5 |

| HU09 | Osteosarcoma | 3.1 |

Data derived from cell viability assays.[6]

Experimental Protocols

The characterization of this compound involved several key experimental procedures.

A. PAX3-FOXO1 Transcriptional Reporter Assay

This cell-based functional assay was the primary screen used to identify this compound.

-

Cell Line: A human FP-RMS cell line (e.g., RH4) is stably transfected with a reporter plasmid.

-

Reporter Construct: The plasmid contains the firefly luciferase gene under the control of a potent PAX3-FOXO1-responsive element, such as the ALK super-enhancer.[6] A second reporter, such as Renilla luciferase driven by a constitutive promoter (e.g., CMV), is often co-transfected to normalize for cell number and transfection efficiency.

-

Screening Procedure:

-

Cells are seeded into multi-well plates (e.g., 384-well).

-

Test compounds from a chemical library, including this compound, are added to the wells at a defined concentration (e.g., 20 µM).[1] A vehicle control (e.g., DMSO) is run in parallel.

-

After a suitable incubation period (e.g., 24-48 hours), cells are lysed.

-

Luciferase activity is measured using a luminometer following the addition of the appropriate substrates (e.g., luciferin (B1168401) for Firefly, coelenterazine (B1669285) for Renilla).

-

The ratio of Firefly to Renilla luciferase activity is calculated to determine the specific inhibition of PAX3-FOXO1 transcriptional activity.

-

B. In Vitro KDM Enzymatic Inhibition Assay

This cell-free assay directly measures the ability of this compound to inhibit the enzymatic activity of purified KDM proteins.

-

Reagents:

-

Recombinant human KDM enzymes (e.g., KDM3B, KDM4B, etc.).

-

A suitable substrate, typically a biotinylated histone H3 peptide with a specific methylation mark (e.g., H3K9me2).

-

Cofactors required for JmjC domain activity, including α-ketoglutarate, Fe(II), and ascorbate.

-

This compound serially diluted to various concentrations.

-

-

Assay Principle (AlphaLISA format):

-

The KDM enzyme, substrate, cofactors, and inhibitor (this compound) are incubated together in a microplate well.

-

The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.

-

The reaction is stopped, and detection reagents are added. This includes AlphaLISA Acceptor beads conjugated to an antibody that specifically recognizes the demethylated product (e.g., H3K9me1 or H3K9me0).

-

Streptavidin-coated Donor beads are then added, which bind to the biotinylated histone peptide substrate.

-

If the enzyme is active (not inhibited), the substrate is demethylated, and the antibody-conjugated Acceptor beads do not bind. If the enzyme is inhibited by this compound, the substrate remains methylated, and the antibody-bead complex does not form efficiently. Correction: In a typical competitive assay, a signal is generated when the product is formed. Thus, inhibition by this compound would lead to a decrease in signal. A more common setup involves an antibody that recognizes the methylated state; inhibition would then preserve this state and the associated signal.

-

Upon excitation at 680 nm, the Donor beads release singlet oxygen, which travels to a nearby Acceptor bead, triggering a chemiluminescent signal at 615 nm. The intensity of this signal is proportional to the amount of demethylated product formed.

-

IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

C. Western Blot Analysis of Histone Methylation

This technique is used to confirm the effect of this compound on histone methylation levels within cells.

-

Procedure:

-

FP-RMS cells (e.g., RH4, RH30) are treated with this compound or a vehicle control (DMSO) for a specified time (e.g., 24 hours).[6]

-

Histones are extracted from the cell nuclei using an acid extraction protocol.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of histone extracts are separated by size using SDS-PAGE and then transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for different histone methylation marks (e.g., anti-H3K9me3, anti-H3K4me3, anti-H3K27me3).[1]

-

A primary antibody against a total histone protein (e.g., anti-Histone H3) is used as a loading control.

-

After washing, the membrane is incubated with a species-appropriate secondary antibody conjugated to an enzyme (e.g., HRP).

-

A chemiluminescent substrate is added, and the resulting signal is detected using an imaging system.

-

The intensity of the bands corresponding to the specific methylation marks is quantified and normalized to the total histone H3 loading control to determine the relative change in methylation upon this compound treatment.

-

Conclusion

This compound is a novel inhibitor of the histone demethylase KDM3B that was identified through a phenotypic screen for compounds that block the transcriptional activity of the PAX3-FOXO1 oncoprotein. Its mechanism of action involves altering the epigenetic landscape of cancer cells, leading to the repression of key oncogenic target genes. The characterization of this compound and its more potent analog, P3FI-90, provides a promising new therapeutic strategy for the treatment of fusion-positive rhabdomyosarcoma and potentially other cancers driven by transcriptional addiction.[2][3][5][6] Further development of these KDM3B inhibitors could lead to targeted therapies for these challenging diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma [art.torvergata.it]

- 3. curesarcoma.org [curesarcoma.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

The Histone Demethylase KDM3B as a Therapeutic Target: A Technical Guide to the Inhibitor P3FI-63

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epigenetic modifications are critical regulators of gene expression, and their dysregulation is a hallmark of many cancers. Histone lysine (B10760008) demethylases (KDMs) have emerged as a key class of epigenetic enzymes involved in tumorigenesis. Among these, Lysine Demethylase 3B (KDM3B), also known as JMJD1B, plays a significant role in various cancers by removing mono- and di-methyl groups from histone H3 at lysine 9 (H3K9me1/me2), a mark generally associated with transcriptional repression.[1] The inhibition of KDM3B, therefore, presents a promising therapeutic strategy. This technical guide provides an in-depth overview of the small molecule inhibitor P3FI-63, which targets KDM3B, with a particular focus on its relevance in fusion-positive rhabdomyosarcoma (FP-RMS), a disease driven by the oncogenic transcription factor PAX3-FOXO1.[2][3]

Mechanism of Action: this compound Inhibition of KDM3B

This compound was identified through a high-throughput screen of 62,643 compounds designed to find inhibitors of PAX3-FOXO1 transcriptional activity.[2] Subsequent mechanistic studies, including RNA-seq, ATAC-seq, and direct enzymatic assays, confirmed that this compound functions by inhibiting histone lysine demethylases, with its highest potency against KDM3B.[1][2][3]

KDM3B is a JmjC domain-containing histone demethylase that catalyzes the removal of methyl groups from H3K9. This enzymatic activity leads to the activation of target gene transcription.[1] In fusion-positive rhabdomyosarcoma, the PAX3-FOXO1 fusion protein is a key driver of the oncogenic phenotype.[2][3] Inhibition of KDM3B by this compound leads to an increase in the repressive H3K9 methylation marks, which in turn suppresses the transcriptional activity of PAX3-FOXO1 and its downstream targets, ultimately inducing apoptosis and myogenic differentiation in cancer cells.[2][4]

Signaling Pathway and Inhibition

Caption: KDM3B removes methyl groups from H3K9, leading to gene activation. This compound inhibits this process.

Quantitative Data

The inhibitory activity of this compound and its more potent analog, P3FI-90, has been quantified through both biochemical and cellular assays.[2][5][6][7]

Table 1: In Vitro Inhibitory Activity (IC50) of this compound and P3FI-90 against Histone Demethylases

| Compound | KDM3B (IC50, µM) | KDM4B (IC50, µM) | KDM5A (IC50, µM) | KDM6B (IC50, µM) |

| This compound | 7 | >10 | >10 | >10 |

| P3FI-90 | 0.8 | 2.5 | 3.2 | 8.9 |

| Data sourced from Kim YY, et al. (2024).[2][5][7] |

Table 2: Cellular Efficacy (EC50) of this compound and P3FI-90 in Rhabdomyosarcoma (RMS) Cell Lines

| Compound | Cell Line | Subtype | EC50 (µM) |

| This compound | RH4 | PAX3-FOXO1+ | ~2.5 |

| RH30 | PAX3-FOXO1+ | ~3.0 | |

| SCMC | PAX3-FOXO1+ | ~4.0 | |

| RD | Fusion-Negative | 7.16 | |

| CTR | Fusion-Negative | 2.92 | |

| P3FI-90 | RH4 | PAX3-FOXO1+ | 0.9 |

| RH30 | PAX3-FOXO1+ | ~1.5 | |

| SCMC | PAX3-FOXO1+ | ~2.0 | |

| Data sourced from Kim YY, et al. (2024) and vendor information.[5][6][7][8] |

Experimental Protocols

The characterization of this compound involved several key experimental procedures. Detailed methodologies are provided below to facilitate the replication and further investigation of this compound.

Experimental Workflow Overview

Caption: A streamlined workflow from high-throughput screening to detailed cellular characterization of this compound.

In Vitro Histone Demethylase (KDM3B) Inhibition Assay

This protocol is based on a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for measuring histone demethylase activity in a high-throughput format.[9][10][11][12]

a. Reagents and Materials:

-

Recombinant human KDM3B enzyme

-

Biotinylated histone H3 (1-21) peptide substrate with di-methylated K9 (H3K9me2)

-

Assay Buffer: 50 mM HEPES (pH 7.5), 50 µM (NH4)2Fe(SO4)2, 100 µM α-ketoglutarate, 2 mM Ascorbic Acid, 0.01% Tween-20, 0.1% BSA

-

This compound and P3FI-90, serially diluted in DMSO

-

Detection Reagents: Europium-labeled anti-H3K9me1 antibody and Streptavidin-conjugated acceptor fluorophore (e.g., XL665 or d2)

-

384-well low-volume black plates

-

TR-FRET compatible plate reader

b. Procedure:

-

Prepare serial dilutions of this compound/P3FI-90 in DMSO, then dilute further in Assay Buffer to the desired final concentrations.

-

Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 4 µL of KDM3B enzyme (e.g., at a final concentration of 1-5 nM) diluted in Assay Buffer to each well.

-

Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

-

Initiate the demethylase reaction by adding 4 µL of the biotinylated H3K9me2 substrate (e.g., at a final concentration of 200 nM) diluted in Assay Buffer.

-

Incubate the reaction for 60 minutes at room temperature.

-

Stop the reaction by adding 5 µL of the detection reagent mix (Europium-labeled antibody and Streptavidin-acceptor) in a suitable detection buffer.

-

Incubate for 60 minutes at room temperature to allow for antibody-substrate binding.

-

Read the plate on a TR-FRET plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) after excitation at ~340 nm.

-

Calculate the TR-FRET ratio (Acceptor/Donor) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.

PAX3-FOXO1 Luciferase Reporter Assay

This assay measures the transcriptional activity of PAX3-FOXO1 and is used to screen for inhibitors.[4][13][14][15]

a. Reagents and Materials:

-

RH4 or other PAX3-FOXO1 positive rhabdomyosarcoma cell line

-

Luciferase reporter plasmid containing a PAX3-FOXO1 responsive promoter (e.g., driving Firefly luciferase)

-

Control plasmid with a constitutively active promoter (e.g., CMV) driving a different reporter (e.g., Renilla luciferase)

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound or other test compounds

-

Dual-Luciferase Reporter Assay System

-

96-well white, clear-bottom cell culture plates

-

Luminometer

b. Procedure:

-

Seed RH4 cells into a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.

-

Co-transfect the cells with the PAX3-FOXO1 reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound or DMSO vehicle control.

-

Incubate the cells for an additional 24-48 hours.

-

Wash the cells once with PBS.

-

Lyse the cells by adding passive lysis buffer and incubate for 15 minutes at room temperature with gentle shaking.

-

Transfer 20 µL of the cell lysate to a white 96-well luminometer plate.

-

Add 100 µL of the Firefly luciferase assay reagent and measure the luminescence.

-

Add 100 µL of the Stop & Glo® Reagent to quench the Firefly signal and initiate the Renilla luciferase reaction. Measure the Renilla luminescence.

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition relative to the DMSO control to determine the efficacy of the compound.

Western Blot for Histone Modifications

This protocol details the detection of changes in histone methylation marks (H3K9me2/3, H3K4me3, H3K27me3) following treatment with this compound.

a. Reagents and Materials:

-

RH4 or RH30 cells

-

This compound

-

Histone acid extraction buffer (e.g., 0.2 M H2SO4)

-

Tris-Glycine or Bis-Tris SDS-PAGE gels (15% or 4-12% gradient)

-

PVDF membrane (0.2 µm pore size)

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-H3K9me2, anti-H3K9me3, anti-H3K4me3, anti-H3K27me3, and anti-total Histone H3 (loading control).

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

b. Histone Acid Extraction Protocol: [16][17][18][19][20][21]

-

Treat cells with this compound (e.g., 24 hours at desired concentrations).

-

Harvest approximately 1-5 x 10^7 cells by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Lyse the cells in a hypotonic lysis buffer on ice.

-

Pellet the nuclei by centrifugation and discard the supernatant.

-

Resuspend the nuclear pellet in 0.2 M H2SO4 and incubate with rotation for at least 4 hours or overnight at 4°C.

-

Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant containing the acid-soluble histones to a new tube.

-

Precipitate the histones by adding trichloroacetic acid (TCA) or 8 volumes of acetone (B3395972) and incubating at -20°C.

-

Pellet the histones by centrifugation, wash with acetone, and air-dry the pellet.

-

Resuspend the histone pellet in ultrapure water. Determine protein concentration using a Bradford or BCA assay.

c. Immunoblotting Procedure: [8]

-

Load 5-15 µg of the extracted histones onto a high-percentage SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins.

-

Transfer the proteins to a 0.2 µm PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-H3K9me2, diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities and normalize the modified histone signal to the total histone H3 signal.

Cell Viability Assay (CCK-8/MTS)

This colorimetric assay is used to determine the effect of this compound on the viability and proliferation of cancer cell lines.[22][23][24]

a. Reagents and Materials:

-

RMS cell lines (e.g., RH4, RH30)

-

Cell culture medium

-

This compound

-

Cell Counting Kit-8 (CCK-8) or MTS reagent

-

96-well cell culture plates

-

Microplate reader

b. Procedure:

-

Seed cells into a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of medium.

-

Allow the cells to adhere by incubating for 24 hours at 37°C and 5% CO2.

-

Add 10 µL of medium containing serial dilutions of this compound to achieve the desired final concentrations. Include a vehicle control (DMSO).

-

Incubate the plate for 72 hours.

-

Add 10 µL of CCK-8 or 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C until a color change is apparent.

-

Measure the absorbance at 450 nm (for CCK-8) or 490 nm (for MTS) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the EC50 value.

Conclusion

This compound is a valuable research tool for investigating the role of KDM3B in cancer biology, particularly in malignancies driven by transcriptional addiction, such as PAX3-FOXO1 positive rhabdomyosarcoma. Its characterization has provided a clear mechanism of action, linking the inhibition of a specific histone demethylase to the suppression of a key oncogenic driver. The development of more potent analogs like P3FI-90 further underscores the therapeutic potential of targeting this epigenetic pathway. The detailed protocols provided in this guide are intended to support further research into KDM3B inhibition and the development of novel epigenetic therapies.

References

- 1. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma [art.torvergata.it]

- 2. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. curesarcoma.org [curesarcoma.org]

- 4. researchgate.net [researchgate.net]

- 5. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. P3FI-90 | KDM3B inhibitor | Probechem Biochemicals [probechem.com]

- 9. A protocol for high-throughput screening of histone lysine demethylase 4 inhibitors using TR-FRET assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. reactionbiology.com [reactionbiology.com]

- 11. TR-FRET cellular assays for interrogating posttranslational modifications of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Small molecule inhibition of PAX3-FOXO1 through AKT activation suppresses malignant phenotypes of alveolar rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification of target genes of PAX3-FOXO1 in alveolar rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Histone Extraction Protocol | EpigenTek [epigentek.com]

- 17. Protocol for histone acid extraction for Western blot - DNA Methylation, Histone and Chromatin Study [protocol-online.org]

- 18. mdanderson.org [mdanderson.org]

- 19. Expeditious Extraction of Histones from Limited Cells or Tissue samples and Quantitative Top-Down Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. biochem.slu.edu [biochem.slu.edu]

- 21. A Rapid and Efficient Method for the Extraction of Histone Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]

- 23. ptglab.com [ptglab.com]

- 24. dojindo.co.jp [dojindo.co.jp]

The Role of P3FI-63 in PAX3-FOXO1 Driven Cancers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the small molecule inhibitor P3FI-63 and its role in cancers driven by the PAX3-FOXO1 fusion oncoprotein, a hallmark of alveolar rhabdomyosarcoma (ARMS). This document details the mechanism of action of this compound, its impact on the PAX3-FOXO1 signaling pathway, and provides comprehensive data from preclinical studies. Detailed experimental protocols and visualizations are included to facilitate further research and drug development efforts in this critical area of oncology.

Introduction to PAX3-FOXO1 in Alveolar Rhabdomyosarcoma

Alveolar rhabdomyosarcoma (ARMS) is an aggressive pediatric soft tissue sarcoma characterized by a chromosomal translocation, most commonly t(2;13)(q35;q14), which fuses the PAX3 gene to the FOXO1 gene. The resultant PAX3-FOXO1 fusion protein is a chimeric transcription factor that acts as a potent oncogenic driver. It combines the DNA-binding domain of PAX3 with the powerful transactivation domain of FOXO1, leading to aberrant gene expression that promotes cell proliferation, inhibits differentiation, and sustains the malignant phenotype of ARMS. The unique and specific expression of PAX3-FOXO1 in tumor cells makes it an attractive therapeutic target.

This compound: A Novel Inhibitor of the PAX3-FOXO1 Transcriptional Program

Through a high-throughput screen of over 62,000 compounds, this compound (PAX3-FOXO1 transcriptional Inhibitor-63) was identified as a potent inhibitor of PAX3-FOXO1-driven transcription.[1] Subsequent studies have elucidated its mechanism of action and demonstrated its preclinical efficacy.

Mechanism of Action: KDM3B Inhibition

This compound functions as a small molecule inhibitor of histone lysine (B10760008) demethylases (KDMs), with a high degree of selectivity for KDM3B (also known as JMJD1B).[1] KDM3B is a histone demethylase that removes methyl groups from histone H3 at lysine 9 (H3K9me2), a mark generally associated with transcriptional repression. The PAX3-FOXO1 oncoprotein recruits KDM3B to the chromatin, leading to the demethylation of H3K9 and subsequent activation of its target genes.

By inhibiting KDM3B, this compound prevents the removal of these repressive histone marks, leading to the suppression of PAX3-FOXO1 transcriptional activity.[1] This does not affect the protein levels of PAX3-FOXO1 itself but rather blocks its ability to activate downstream oncogenic gene expression programs.[1] This mechanism ultimately leads to the induction of apoptosis and myogenic differentiation in ARMS cells.[1]

Mechanism of this compound inhibition of PAX3-FOXO1 activity.

P3FI-90: An Optimized Analog with Improved Properties

Due to the low aqueous solubility of this compound, a structural analog, P3FI-90, was developed. P3FI-90 exhibits improved solubility and potency while retaining the same mechanism of action as a KDM3B inhibitor.[1] This has facilitated more robust in vivo studies.

The PAX3-FOXO1 Signaling Pathway and Downstream Targets

PAX3-FOXO1 drives tumorigenesis by directly and indirectly regulating a large network of downstream target genes. These genes are involved in critical cellular processes including cell cycle progression, proliferation, apoptosis, and myogenic differentiation.

Key downstream targets of PAX3-FOXO1 include:

-

MYC and MYCN: Oncogenic transcription factors that promote cell growth and proliferation.

-

ALK: A receptor tyrosine kinase involved in cell signaling and proliferation.

-

FGFR4: Fibroblast growth factor receptor 4, another receptor tyrosine kinase implicated in oncogenesis.

-

MYOD1 and MYOG: Master regulators of myogenic differentiation, which are aberrantly regulated by PAX3-FOXO1.

-

GREM1 and DAPK1: Genes involved in growth suppression and apoptosis that are paradoxically upregulated by high levels of PAX3-FOXO1, contributing to a complex cellular response.[2][3]

The inhibition of KDM3B by this compound/P3FI-90 leads to the downregulation of these key oncogenic targets, thereby reversing the malignant phenotype.

Simplified PAX3-FOXO1 signaling cascade and the inhibitory point of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its analog P3FI-90.

| Compound | Cell Line | Assay Type | Value | Reference |

| This compound | RH4 | EC50 | Single-digit µM | [1] |

| This compound | RH30 | EC50 | Single-digit µM | [1] |

| This compound | SCMC | EC50 | Single-digit µM | [1] |

| This compound | KDM3B | IC50 | 7 µM | [1] |

| P3FI-90 | RH4 | EC50 | 0.9 µM | [4] |

| P3FI-90 | RH30 | EC50 | Sub-micromolar | [4] |

| P3FI-90 | SCMC | EC50 | Sub-micromolar | [4] |

| P3FI-90 | KDM3B | Kd | 7.68 µM | [1] |

Table 1: In vitro efficacy and binding affinity of this compound and P3FI-90.

| Compound | Animal Model | Dosing | Outcome | Reference |

| P3FI-90 | Metastatic intravenous mouse model (RH4 cells) | 25 mg/kg | Significantly delayed tumor progression | [1] |

| P3FI-90 | Orthotopic intramuscular mouse model (RH4 cells) | 25 mg/kg | Significant delay in tumor progression | [1] |

Table 2: In vivo efficacy of P3FI-90 in ARMS xenograft models.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and PAX3-FOXO1.

Cell Culture

-

Cell Lines: Human ARMS cell lines RH4 and RH30 are commonly used.

-

Culture Medium: RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Sub-culturing: Cells are passaged upon reaching 70-80% confluency.

Cell Viability Assay (CellTiter-Glo®)

References

- 1. researchgate.net [researchgate.net]

- 2. Collection - Data from PAX3âFOXO1 Establishes Myogenic Super Enhancers and Confers BET Bromodomain Vulnerability - Cancer Discovery - Figshare [aacr.figshare.com]

- 3. PAX3 Regulatory Signatures and Gene Targets in Melanoma Cells [mdpi.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Effects of P3FI-63 on Histone Methylation Patterns

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor P3FI-63, focusing on its mechanism of action and its direct effects on histone methylation. This compound has been identified as a potent inhibitor of histone lysine (B10760008) demethylases (KDMs), playing a crucial role in epigenetic regulation, particularly in the context of fusion-positive rhabdomyosarcoma (FP-RMS).

Core Mechanism of Action

This compound functions primarily as an inhibitor of the Jumonji domain (JmjC) family of histone lysine demethylases (KDMs).[1] Through enzymatic assays, RNA-seq, ATAC-seq, and docking analyses, it has been confirmed that this compound targets and inhibits multiple KDMs.[1][2] Its most significant inhibitory activity is against KDM3B.[1][2] However, it also demonstrates inhibitory effects on other KDMs, including KDM4B, KDM5A, and KDM6B.[1] This inhibition of KDMs leads to an increase in the methylation levels of specific histone lysine residues, thereby altering gene expression. Notably, this compound shows no significant inhibitory activity against histone deacetylases (HDACs) such as HDAC1, HDAC2, and HDAC3, or the protein arginine methyltransferase PRMT5.[1]

The primary therapeutic potential of this compound, as identified in recent studies, lies in its ability to suppress the oncogenic activity of the PAX3-FOXO1 fusion protein, a key driver in FP-RMS.[1][2][3]

Impact on Histone Methylation Patterns

The inhibition of multiple KDMs by this compound results in a significant and measurable increase in histone methylation. Specifically, treatment of FP-RMS cell lines (RH4 and RH30) with this compound leads to a global increase in the following histone marks:

-

H3K9me3 (Trimethylation of Histone H3 at Lysine 9): KDM3B is a primary demethylase for H3K9.[1] Inhibition of KDM3B by this compound leads to a validated increase in H3K9me3 levels.[1][2][3]

-

H3K4me3 (Trimethylation of Histone H3 at Lysine 4): KDM5A is responsible for demethylating H3K4.[1] this compound's inhibitory action on KDM5A results in elevated H3K4me3 levels.[1][2][3]

-

H3K27me3 (Trimethylation of Histone H3 at Lysine 27): KDM6B targets H3K27 for demethylation.[1] Treatment with this compound causes a notable increase in H3K27me3 marks.[1][2][3]

These changes in histone methylation patterns confirm that this compound effectively targets multiple histone demethylases within cancer cells.[1]

Quantitative Data Summary

The following table summarizes the key quantitative findings related to the inhibitory effects of this compound.

| Target Enzyme | IC50 Value | Observed Effect on Histone Methylation | Cell Lines Tested |

| KDM3B | 7 µM | Significant increase in H3K9me3 | RH4, RH30 |

| KDM4B | Inhibited | Significant increase in H3K9me3 | RH4, RH30 |

| KDM5A | Inhibited | Significant increase in H3K4me3 | RH4, RH30 |

| KDM6B | Inhibited | Significant increase in H3K27me3 | RH4, RH30 |

Visualizations

Signaling Pathway of this compound Action

Caption: this compound inhibits KDMs, increasing histone methylation and suppressing PAX3-FOXO1 activity.

Experimental Workflow for this compound Characterization

Caption: Workflow for identifying and validating this compound from screen to in vivo testing.

Logical Relationship of this compound Inhibition

Caption: this compound inhibits multiple KDMs, leading to increased specific histone methylation marks.

Detailed Methodologies

Western Blot for Histone Methylation

-

Objective: To validate the effect of this compound on global histone methylation levels in FP-RMS cells.

-

Cell Culture and Treatment: RH4 and RH30 cells are seeded in 6-well plates and allowed to adhere overnight. Cells are then treated with either DMSO (vehicle control) or this compound at a specified concentration (e.g., 10 µM) for 24 hours.[1]

-

Histone Extraction: After treatment, cells are harvested and histones are extracted using an acid extraction protocol. Briefly, cell pellets are resuspended in a hypotonic lysis buffer, nuclei are isolated by centrifugation, and histones are extracted from the nuclear pellet using 0.2 M H2SO4.

-

Protein Quantification: The concentration of the extracted histones is determined using a Bradford or BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of histone extracts (e.g., 15 µg) are separated on a 15% SDS-polyacrylamide gel and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for H3K9me3, H3K4me3, H3K27me3, and total Histone H3 (as a loading control).

-

Detection: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is performed to quantify the changes in methylation levels relative to total H3.

Direct Enzymatic Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against specific KDM enzymes.

-

Reagents: Recombinant full-length KDM enzymes (e.g., KDM3B), biotinylated histone H3 peptide substrates (e.g., H3K9me2), co-factors (2-OG, Ascorbate, Iron Sulfate), and this compound serially diluted.[1]

-

Assay Principle: The assay measures the demethylase activity of the KDM enzyme on its specific substrate. The reaction progress can be monitored using various methods, such as Mass Spectrometry (to measure the mass change of the histone substrate) or antibody-based detection (e.g., AlphaLISA or TR-FRET).[1]

-

Protocol (Mass Spectrometry Example):

-

The enzymatic reaction is performed in a buffer containing 50 mM HEPES (pH 7.5), 1 mM TCEP, and co-factors.[1]

-

The KDM enzyme is pre-incubated with varying concentrations of this compound for 15-30 minutes.

-

The reaction is initiated by adding the histone H3 peptide substrate.

-

The reaction is allowed to proceed at room temperature for a set time (e.g., 3 hours).[1]

-

The reaction is quenched, and the products are analyzed by mass spectrometry to measure the ratio of demethylated to methylated peptide.

-

-

Data Analysis: The percentage of inhibition is calculated for each this compound concentration. The IC50 value is determined by fitting the data to a dose-response curve using non-linear regression.

RNA-seq and Gene Set Enrichment Analysis (GSEA)

-

Objective: To understand the global transcriptomic changes induced by this compound and to infer its mechanism of action.

-

Sample Preparation: RH4 cells are treated with this compound or DMSO for a specified time (e.g., 24 hours). Total RNA is extracted using a suitable kit (e.g., RNeasy Kit, Qiagen). RNA quality and quantity are assessed using a Bioanalyzer.

-

Library Preparation and Sequencing: mRNA is enriched using poly-A selection, followed by fragmentation. cDNA libraries are prepared and sequenced on a high-throughput platform (e.g., Illumina NovaSeq).

-

Data Analysis:

-

Raw sequencing reads are aligned to the human reference genome.

-

Differential gene expression analysis is performed to identify genes that are significantly up- or down-regulated upon this compound treatment.

-

Gene Set Enrichment Analysis (GSEA) is conducted using the ranked list of differentially expressed genes.[1][2][3] This analysis compares the gene list against curated gene sets (e.g., from MSigDB) to identify enriched biological pathways or gene sets associated with other KDM inhibitors like JIB-04 and GSK-J4.[1]

-

References

Investigating the Epigenetic Effects of P3FI-63: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the epigenetic effects of P3FI-63, a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. This compound competitively binds to the acetyl-lysine recognition pockets of BET bromodomains, leading to the displacement of BET proteins from chromatin and subsequent modulation of gene transcription.[1][2] This guide details the molecular mechanism of action of this compound, its impact on key signaling pathways, and provides detailed protocols for essential experiments to evaluate its epigenetic and cellular effects. Quantitative data from representative studies are summarized to illustrate the therapeutic potential of this compound in oncology and other indications.

Introduction to this compound and BET Bromodomain Inhibition

This compound is an investigational compound that targets the BET family of proteins (BRD2, BRD3, BRD4, and BRDT), which are crucial epigenetic "readers".[2] These proteins recognize and bind to acetylated lysine (B10760008) residues on histone tails, a key mark of active chromatin.[2] By binding to these acetylated lysines, BET proteins recruit transcriptional machinery to promoters and enhancers, thereby activating the expression of target genes, including key oncogenes like MYC.[1][3]

This compound mimics the acetylated lysine structure, competitively inhibiting the binding of BET proteins to chromatin.[2] This disruption of BET protein localization leads to the suppression of transcriptional programs essential for tumor cell proliferation and survival, making this compound a promising therapeutic agent in various cancers and inflammatory diseases.[2][4]

Mechanism of Action of this compound

The primary mechanism of action of this compound is the competitive inhibition of BET bromodomains. This action displaces BET proteins, particularly BRD4, from chromatin, leading to the downregulation of key target genes. One of the most well-documented downstream effects of BET inhibition is the suppression of the MYC oncogene, which plays a critical role in the proliferation of many cancer cells.[1][5]

dot

Caption: this compound competitively inhibits BET protein binding to acetylated histones, disrupting transcription.

Quantitative Data on the Effects of this compound (as represented by JQ1)

The following tables summarize the quantitative effects of this compound (using the well-characterized BET inhibitor JQ1 as a proxy) on cancer cell lines.

Table 1: In Vitro Cell Viability (IC50 Values)

| Cell Line | Cancer Type | JQ1 IC50 (µM) | Reference |

| H23 | Non-Small Cell Lung Cancer | 0.42 | [6] |

| H1155 | Non-Small Cell Lung Cancer | 1.26 | [6] |

| A549 | Non-Small Cell Lung Cancer | >10 | [7] |

| H460 | Non-Small Cell Lung Cancer | >10 | [7] |

| MCF7 | Luminal Breast Cancer | ~0.5 | [8] |

| T47D | Luminal Breast Cancer | ~0.2 | [8] |

| MCC-3 | Merkel Cell Carcinoma | ~0.8 | [5] |

| MCC-5 | Merkel Cell Carcinoma | ~0.8 | [5] |

Table 2: Modulation of Gene and Protein Expression

| Cell Line | Treatment | Target | Change | Reference |

| A2780 (Ovarian) | 1 µM JQ1 (72h) | c-Myc Protein | Decrease | [9] |

| HEC265 (Endometrial) | 1 µM JQ1 (72h) | c-Myc Protein | Decrease | [9] |

| HEC-1A (Endometrial) | 1 µM JQ1 (48h) | c-Myc Protein | Decrease | [10] |

| HEC-1A (Endometrial) | 1 µM JQ1 (48h) | p-AKT Protein | Decrease | [10] |

| HUVEC | JQ1 + TNF-α | Midkine mRNA | Decrease | [11] |

| H23 (NSCLC) | 500 nM JQ1 (24h) | FOSL1 Protein | Decrease | [12] |

| BV-2 Microglia | JQ1 + LPS (2h) | Il6 mRNA | ~2-fold decrease | [13] |

| BV-2 Microglia | JQ1 + LPS (2h) | Ccl2 mRNA | ~4-fold decrease | [13] |

Key Signaling Pathways Modulated by this compound

This compound has been shown to impact several critical signaling pathways involved in cancer and inflammation.

MYC Pathway

As previously mentioned, a primary consequence of this compound treatment is the downregulation of the MYC oncogene. This occurs through the displacement of BRD4 from the MYC promoter and enhancer regions.

NF-κB Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation and cell survival. BRD4 can interact with acetylated RelA, a subunit of NF-κB, to promote the transcription of pro-inflammatory genes.[4] this compound can disrupt this interaction, leading to the suppression of NF-κB target genes.[4]

dot

Caption: this compound inhibits BRD4, which in turn suppresses NF-κB-mediated transcription of pro-inflammatory genes.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the epigenetic and cellular effects of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

Cells of interest

-

96-well plates

-

Complete culture medium

-

This compound (or JQ1) stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or SDS-HCl solution)[14]

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[14]

-

Incubate for 24 hours to allow for cell attachment.

-

Treat cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate for the desired time period (e.g., 48 or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

If using adherent cells, carefully aspirate the medium.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[15]

-

Read the absorbance at 570 nm using a microplate reader.[14]

-

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is used to identify the genomic regions where BET proteins are bound.

-

Materials:

-

Cells treated with this compound or vehicle

-

Formaldehyde (B43269) (16% solution)

-

Glycine

-

Lysis buffers

-

Sonicator or micrococcal nuclease (MNase)

-

Antibody against BRD4 or other BET proteins

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

DNA purification kit

-

Next-generation sequencing platform

-

-

Protocol:

-

Crosslink protein-DNA complexes by adding formaldehyde to the cell culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.[16]

-

Quench the crosslinking reaction by adding glycine.

-

Lyse the cells to release the nuclei.

-

Fragment the chromatin by sonication or MNase digestion to an average size of 200-600 bp.[17]

-

Immunoprecipitate the chromatin with an antibody specific to the BET protein of interest overnight at 4°C.[17]

-

Capture the antibody-chromatin complexes using protein A/G magnetic beads.[16]

-

Wash the beads to remove non-specifically bound chromatin.

-

Elute the chromatin from the beads.

-

Reverse the crosslinks by heating at 65°C.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a DNA purification kit.[17]

-

Prepare the DNA library for sequencing according to the manufacturer's protocol and perform sequencing.[18]

-

Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq)

ATAC-seq is used to assess changes in chromatin accessibility following this compound treatment.

-

Materials:

-

Cells treated with this compound or vehicle

-

Lysis buffer

-

Tn5 transposase and tagmentation buffer

-

DNA purification kit

-

PCR primers for library amplification

-

Next-generation sequencing platform

-

-

Protocol:

-

Harvest and lyse 50,000 cells to isolate the nuclei.[19]

-

Perform tagmentation by incubating the nuclei with Tn5 transposase at 37°C for 30 minutes. The transposase will fragment the DNA in open chromatin regions and ligate sequencing adapters.[19][20]

-

Purify the tagmented DNA using a DNA purification kit.[19]

-

Amplify the library by PCR. The number of cycles should be optimized to avoid over-amplification.[21]

-

Purify the amplified library.

-

Perform sequencing.[22]

-

RNA Sequencing (RNA-seq)

RNA-seq is used to determine the global changes in gene expression following this compound treatment.

-

Materials:

-

Cells treated with this compound or vehicle

-

RNA extraction kit

-

DNase I

-

Library preparation kit

-

Next-generation sequencing platform

-

-

Protocol:

-

Extract total RNA from the cells using an RNA extraction kit.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Assess the quality and quantity of the RNA.

-

Prepare the RNA-seq library. This typically involves poly(A) selection for mRNA, fragmentation, reverse transcription to cDNA, and adapter ligation.[23]

-

Amplify the library by PCR.

-

Perform sequencing.

-

Data Analysis:

-

Perform quality control of the raw sequencing reads.

-

Align the reads to a reference genome.

-

Quantify gene expression levels (e.g., as FPKM or TPM).

-

Perform differential gene expression analysis to identify genes that are significantly up- or downregulated upon this compound treatment.[24]

-

-

Experimental and Data Analysis Workflow

The following diagram illustrates a typical workflow for investigating the epigenetic effects of this compound.

dot

Caption: A typical workflow for studying the epigenetic effects of this compound.

Conclusion

This compound represents a promising therapeutic agent with a well-defined epigenetic mechanism of action. By targeting BET bromodomains, this compound effectively modulates gene expression programs that are critical for the survival and proliferation of cancer cells and the propagation of inflammatory responses. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other BET inhibitors. A thorough understanding of its effects on chromatin structure and gene regulation will be crucial for its successful clinical translation.

References

- 1. BET inhibitor - Wikipedia [en.wikipedia.org]

- 2. What are BET inhibitors and how do they work? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. JQ1 affects BRD2-dependent and independent transcription regulation without disrupting H4-hyperacetylated chromatin states - PMC [pmc.ncbi.nlm.nih.gov]

- 13. RNA sequencing reveals distinct mechanisms underlying BET inhibitor JQ1-mediated modulation of the LPS-induced activation of BV-2 microglial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Chromatin immunoprecipitation-deep sequencing (ChIP-seq) and ChIP-qPCR [bio-protocol.org]

- 17. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]

- 18. microbenotes.com [microbenotes.com]

- 19. ATAC-seq: A Method for Assaying Chromatin Accessibility Genome-Wide - PMC [pmc.ncbi.nlm.nih.gov]

- 20. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]

- 21. researchgate.net [researchgate.net]

- 22. ATAC-Seq for Chromatin Accessibility Analysis [illumina.com]

- 23. bio-rad.com [bio-rad.com]

- 24. RNA Sequencing and Analysis - PMC [pmc.ncbi.nlm.nih.gov]

P3FI-63: A Novel KDM3B Inhibitor for Fusion-Positive Rhabdomyosarcoma

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Fusion-positive rhabdomyosarcoma (FP-RMS) is an aggressive pediatric soft tissue sarcoma driven by the PAX3-FOXO1 fusion oncoprotein. Direct targeting of this transcription factor has proven challenging. This document provides a comprehensive technical overview of a novel small molecule inhibitor, P3FI-63, and its optimized analog, P3FI-90, which have demonstrated significant preclinical efficacy in FP-RMS models. This compound was identified through a high-throughput screen as an inhibitor of PAX3-FOXO1 transcriptional activity. Subsequent mechanistic studies revealed that this compound and P3FI-90 exert their anti-tumor effects through the inhibition of histone lysine (B10760008) demethylases (KDMs), with a notable selectivity for KDM3B. This guide details the mechanism of action, preclinical efficacy, and experimental protocols associated with the investigation of this compound and P3FI-90, offering a valuable resource for researchers in oncology and drug development.

Introduction to this compound and Fusion-Positive Rhabdomyosarcoma

Rhabdomyosarcoma (RMS) is the most common soft tissue sarcoma in children. The fusion-positive subtype, characterized by the chromosomal translocation t(2;13)(q35;q14) which creates the potent PAX3-FOXO1 transcriptional activator, is associated with a more aggressive clinical course and poorer prognosis. The PAX3-FOXO1 fusion protein is the primary oncogenic driver in this disease, making it a critical therapeutic target.

This compound is a novel small molecule identified from a screen of 62,643 compounds for its ability to inhibit PAX3-FOXO1-mediated transcription.[1] Further optimization of this compound led to the development of P3FI-90, a structural analog with improved solubility and potency.[1]

Mechanism of Action: Targeting KDM3B

Initial transcriptomic analyses of FP-RMS cells treated with this compound revealed a gene expression signature consistent with the inhibition of histone lysine demethylases (KDMs).[1] Subsequent in vitro enzymatic assays confirmed that this compound and P3FI-90 are multi-KDM inhibitors with the highest potency against KDM3B, a member of the Jumonji C (JmjC) domain-containing family of histone demethylases that specifically demethylates H3K9me1 and H3K9me2.[2]

The proposed mechanism of action involves the inhibition of KDM3B by P3FI-90, leading to an increase in the repressive H3K9me2 histone mark at PAX3-FOXO1 target gene loci. This epigenetic modification results in the downregulation of the oncogenic transcriptional program driven by PAX3-FOXO1. Additionally, P3FI-90 inhibits KDM1A, leading to an increase in H3K4me3 at genes involved in myogenesis and apoptosis, promoting differentiation and cell death in FP-RMS cells.[2][3]

Quantitative Data Presentation

The following tables summarize the in vitro efficacy of this compound and P3FI-90 in FP-RMS and other cancer cell lines, as well as their inhibitory activity against a panel of histone demethylases.

Table 1: Half-maximal Effective Concentration (EC50) of this compound and P3FI-90 in Rhabdomyosarcoma Cell Lines

| Compound | Cell Line | Subtype | EC50 (µM) |

| This compound | RH4 | Fusion-Positive | 1.5 |

| RH30 | Fusion-Positive | 2.1 | |

| SCMC | Fusion-Positive | 1.8 | |

| P3FI-90 | RH4 | Fusion-Positive | 0.5 |

| RH30 | Fusion-Positive | 0.7 | |

| SCMC | Fusion-Positive | 0.6 |

Data extracted from Kim et al., 2024.[2]

Table 2: Half-maximal Inhibitory Concentration (IC50) of this compound and P3FI-90 against Histone Demethylases (KDMs)

| Compound | KDM Target | This compound IC50 (µM) | P3FI-90 IC50 (µM) |

| KDM3B | 7 | 1.2 | |

| KDM4B | >10 | 2.5 | |

| KDM5A | >10 | 3.0 | |

| KDM6B | >10 | >10 | |

| KDM1A | Not Tested | 2.8 |

Data extracted from Kim et al., 2024.[2]

Table 3: In Vivo Efficacy of P3FI-90 in a Fusion-Positive Rhabdomyosarcoma Xenograft Model

| Animal Model | Cell Line | Treatment | Dosage | Outcome |

| NSG Mice | RH4 | P3FI-90 | 50 mg/kg, i.p., daily | Significant delay in tumor progression compared to DMSO control |

Data extracted from Kim et al., 2024.[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on the methods described in the primary literature.

Cell Culture

Fusion-positive rhabdomyosarcoma cell lines (RH4, RH30, SCMC) were cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay

-

Objective: To determine the EC50 values of this compound and P3FI-90.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or P3FI-90 (typically from 0.01 to 100 µM) in triplicate.

-

Incubate the plates for 72 hours at 37°C.

-

Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Normalize the data to DMSO-treated control wells and calculate EC50 values using a non-linear regression model.

-

In Vitro KDM Inhibition Assay

-

Objective: To determine the IC50 values of this compound and P3FI-90 against various KDMs.

-

Procedure:

-

Perform enzymatic reactions using recombinant human KDM enzymes and corresponding histone peptide substrates.

-

Incubate the enzymes with varying concentrations of this compound or P3FI-90.

-

Initiate the demethylation reaction by adding the histone substrate and co-factors (e.g., α-ketoglutarate, Fe(II), ascorbate).

-

Detect the reaction product (e.g., formaldehyde) using a fluorescent or colorimetric method.

-

Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC50 values.

-

Western Blotting

-

Objective: To assess changes in protein expression and histone methylation marks.

-

Procedure:

-

Treat FP-RMS cells with this compound or P3FI-90 for the desired time (e.g., 24-48 hours).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) on a 4-12% Bis-Tris polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-H3K9me2, anti-H3K4me3, anti-MYOG, anti-cleaved PARP, anti-GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of P3FI-90 in an in vivo model of FP-RMS.

-

Procedure:

-

Subcutaneously inject 1 x 106 RH4 cells into the flank of immunodeficient mice (e.g., NSG mice).

-

Allow tumors to reach a palpable size (e.g., 100-150 mm3).

-

Randomize mice into treatment and control groups.

-

Administer P3FI-90 (e.g., 50 mg/kg) or vehicle (DMSO) via intraperitoneal (i.p.) injection daily.

-

Monitor tumor volume using caliper measurements (Volume = 0.5 x length x width2) and body weight regularly.

-

Continue treatment for a predefined period or until tumors in the control group reach a predetermined endpoint.

-

Analyze tumor growth curves and survival data for statistical significance.

-

Biophysical Characterization

The direct binding of P3FI-90 to KDM3B was confirmed using two orthogonal biophysical methods:

-

Surface Plasmon Resonance (SPR): SPR analysis demonstrated a direct interaction between P3FI-90 and KDM3B with a dissociation constant (KD) in the micromolar range.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Ligand-observed NMR techniques, including WaterLOGSY and Carr-Purcell-Meiboom-Gill (CPMG), confirmed the binding of P3FI-90 to the catalytic domain of KDM3B in solution.[2][3]

Conclusion and Future Directions

This compound and its analog P3FI-90 represent a promising new class of therapeutic agents for the treatment of fusion-positive rhabdomyosarcoma. Their novel mechanism of action, involving the targeted inhibition of the histone demethylase KDM3B and the subsequent suppression of the PAX3-FOXO1 oncogenic program, offers a new avenue for therapeutic intervention in this challenging disease. The preclinical data presented herein provide a strong rationale for the continued development of P3FI-90 and other KDM3B inhibitors for clinical applications in FP-RMS and potentially other transcriptionally addicted cancers. Future studies should focus on further optimizing the pharmacological properties of these compounds, evaluating their long-term efficacy and safety in more advanced preclinical models, and identifying predictive biomarkers of response.

References

An In-depth Technical Guide on the Downstream Targets of P3FI-63 in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

P3FI-63 is a novel small molecule inhibitor demonstrating significant anti-cancer activity, primarily in fusion-positive rhabdomyosarcoma (FP-RMS). This technical guide delineates the core mechanism of action of this compound, focusing on its downstream targets and the resultant cellular sequelae. This compound functions as an inhibitor of histone lysine (B10760008) demethylases (KDMs), with a pronounced selectivity for KDM3B. Inhibition of KDM3B by this compound leads to global changes in histone methylation, most notably an increase in the repressive H3K9me2/3 marks, as well as increases in H3K4me3 and H3K27me3. In the context of FP-RMS, these epigenetic alterations converge to suppress the oncogenic transcriptional program driven by the PAX3-FOXO1 fusion protein. The downstream consequences of this inhibition are twofold: the induction of apoptosis, evidenced by PARP cleavage, and the promotion of myogenic differentiation, marked by the upregulation of Myogenin (MYOG). This guide provides a comprehensive summary of the quantitative data available, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows to facilitate further research and drug development efforts targeting this pathway.

Mechanism of Action and Primary Downstream Effects

This compound was identified through a high-throughput screen for inhibitors of PAX3-FOXO1 transcriptional activity.[1][2] Its primary mechanism of action is the inhibition of the Jumonji domain (JmjC) family of histone lysine demethylases (KDMs).[1][3]

Direct Enzymatic Targets

In vitro enzymatic assays have demonstrated that this compound inhibits multiple KDMs, with the highest potency against KDM3B, a demethylase responsible for removing methyl groups from histone H3 at lysine 9 (H3K9).[1] this compound shows no inhibitory activity against histone deacetylases (HDACs) 1, 2, and 3, or the protein arginine methyltransferase PRMT5.[1][2]

Epigenetic Consequences

Treatment of cancer cells with this compound leads to a significant increase in the global methylation of several histone H3 lysine residues. Specifically, Western blot analyses have confirmed increases in the methylation of H3K9me3, H3K4me3, and H3K27me3.[1][2] The increase in the repressive H3K9 methylation is consistent with the inhibition of its demethylase, KDM3B.

Cellular Outcomes in Fusion-Positive Rhabdomyosarcoma (FP-RMS)

In FP-RMS, which is driven by the PAX3-FOXO1 fusion oncogene, the epigenetic alterations induced by this compound have profound effects:[1][2]

-

Suppression of the PAX3-FOXO1 Transcriptional Program: The increase in repressive histone marks at PAX3-FOXO1 target gene promoters leads to the downregulation of its oncogenic gene signature.

-

Induction of Apoptosis: this compound treatment leads to programmed cell death, confirmed by the cleavage of Poly (ADP-ribose) polymerase (PARP), a key substrate of executioner caspases.[1][2]

-

Promotion of Myogenic Differentiation: Inhibition of the PAX3-FOXO1 program releases the block on differentiation, leading to an upregulation of myogenic markers such as Myogenin (MYOG).[1][2]

Quantitative Data

The following tables summarize the available quantitative data on the activity of this compound in various cancer cell lines and against its enzymatic targets.

Table 1: In Vitro Enzymatic Inhibition of Histone Demethylases by this compound

| Target Enzyme | IC50 (µM) |

| KDM3B | 7 |

| KDM4B | >10 |

| KDM5A | >10 |

| KDM6B | >10 |

| HDAC1 | >50 |

| HDAC2 | >50 |

| HDAC3 | >50 |

| PRMT5 | >50 |

| Data sourced from direct enzymatic inhibition assays.[1] |

Table 2: Half-Maximal Effective Concentration (EC50) of this compound in Pediatric Cancer Cell Lines

| Cancer Type | Cell Line | EC50 (µM) |

| Fusion-Positive Rhabdomyosarcoma | RH4 | 2.5 |

| Fusion-Positive Rhabdomyosarcoma | RH30 | 3.0 |

| Fusion-Positive Rhabdomyosarcoma | SCMC | 1.5 |

| Fusion-Negative Rhabdomyosarcoma | RD | 7.16 |

| Fusion-Negative Rhabdomyosarcoma | CTR | 2.92 |

| Ewing's Sarcoma | TC-32 | 1.7 |

| Ewing's Sarcoma | A673 | 3.7 |

| Osteosarcoma | OSA (SJSA-1) | 7.5 |

| Osteosarcoma | HU09 | 3.1 |

| Data represents the mean from at least three biological replicates.[1] |

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in FP-RMS

The following diagram illustrates the established signaling cascade initiated by this compound in FP-RMS cells.

Experimental Workflow: Western Blot for Histone Marks

This diagram outlines the workflow for assessing changes in histone methylation upon this compound treatment.

Experimental Workflow: KDM3B In Vitro Demethylase Assay

This diagram shows the process for measuring the direct inhibitory effect of this compound on KDM3B enzymatic activity.

Detailed Experimental Protocols

Western Blot for Histone Methylation and Apoptosis/Differentiation Markers

This protocol is adapted from methodologies used in the characterization of this compound.[1]

-

Cell Culture and Treatment:

-

Culture FP-RMS cells (e.g., RH4, RH30) in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Seed cells to achieve 70-80% confluency at the time of harvest.

-

Treat cells with desired concentrations of this compound (e.g., 5-10 µM) or DMSO as a vehicle control for 24-48 hours.

-

-

Protein Extraction:

-

For total protein (PARP, MYOG): Lyse cells in ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.

-

For histone proteins: Use a commercial histone extraction kit (e.g., EpiQuick Total Histone Extraction Kit) following the manufacturer's instructions, which typically involves cell lysis and acid extraction.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA Protein Assay Kit.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins on a 4-20% Tris-Glycine polyacrylamide gel.

-

Transfer the separated proteins to a PVDF (polyvinylidene difluoride) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

-

Anti-H3K9me3

-

Anti-H3K4me3

-

Anti-H3K27me3

-

Anti-Total Histone H3 (as a loading control)

-

Anti-PARP (to detect both full-length and cleaved forms)

-

Anti-Myogenin (MYOG)

-

Anti-β-Actin or Anti-GAPDH (as a loading control for total protein)

-

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply an Enhanced Chemiluminescence (ECL) reagent to the membrane.

-

Capture the chemiluminescent signal using a digital imaging system.

-

Perform densitometry analysis using appropriate software to quantify band intensities, normalizing to the respective loading controls.

-

In Vitro Histone Demethylase (KDM) Inhibition Assay

This protocol is a representative method for assessing the direct inhibition of KDM3B by this compound.

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES (pH 7.5), 0.01% Tween-20, 0.1% BSA.

-

Cofactors: Prepare fresh stock solutions of Ferrous Ammonium Sulfate (FAS), L-Ascorbic Acid, and α-ketoglutarate (2-OG) in deionized water.

-

Enzyme: Use recombinant human KDM3B.

-

Substrate: Use a biotinylated peptide corresponding to histone H3 amino acids 1-21 with dimethylation at lysine 9 (H3K9me2).

-

Inhibitor: Prepare a serial dilution of this compound in DMSO.

-

-

Assay Procedure (AlphaLISA format):

-

Add Assay Buffer, cofactors, and recombinant KDM3B enzyme to the wells of a 384-well assay plate.

-

Add the serially diluted this compound or DMSO (vehicle control) to the respective wells.

-

Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the demethylase reaction by adding the H3K9me2 peptide substrate.

-

Allow the reaction to proceed for a defined time (e.g., 30-60 minutes) at 37°C.

-

Stop the reaction by adding EDTA.

-

Add AlphaLISA Acceptor beads conjugated to an antibody specific for the demethylated product (H3K9me1 or H3K9me0) and Streptavidin-coated Donor beads.

-

Incubate in the dark for 60 minutes at room temperature.

-

Read the plate on an AlphaScreen-compatible plate reader.

-

-

Data Analysis:

-

Plot the signal against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Conclusion and Future Directions

This compound represents a promising chemical probe and a potential therapeutic lead for cancers driven by aberrant epigenetic regulation, particularly PAX3-FOXO1-positive rhabdomyosarcoma. Its well-defined mechanism of action, centered on the inhibition of KDM3B, provides a clear rationale for its anti-tumor effects. The downstream consequences—suppression of an oncogenic driver, induction of apoptosis, and promotion of terminal differentiation—are all highly desirable outcomes in cancer therapy.

Future research should focus on several key areas:

-

Comprehensive Proteomic and Transcriptomic Analysis: Unbiased, quantitative proteomics would provide a global view of the changes in protein expression and post-translational modifications following this compound treatment, potentially uncovering novel downstream targets and resistance mechanisms.

-

Mechanistic Studies in Other Cancers: While initial data shows efficacy in Ewing's sarcoma and osteosarcoma, the specific downstream targets and pathways affected in these cancers remain to be elucidated.[1]

-

Pharmacokinetic and Pharmacodynamic Studies: The development of more potent and soluble analogs, such as P3FI-90, is a critical step.[1] In vivo studies are necessary to evaluate the drug-like properties, safety, and efficacy of these compounds in preclinical models.

-

Combination Therapies: Investigating the synergistic potential of this compound or its analogs with standard-of-care chemotherapies or other targeted agents could provide new therapeutic avenues for difficult-to-treat pediatric sarcomas.

This technical guide serves as a foundational resource for researchers aiming to build upon the current understanding of this compound and its role in targeting the epigenetic vulnerabilities of cancer cells.

References

- 1. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

P3FI-63: A Promising KDM3B Inhibitor with Therapeutic Potential in Diverse Pediatric Solid Tumors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Pediatric solid tumors represent a significant challenge in oncology, with a pressing need for novel therapeutic strategies. Recent preclinical research has identified P3FI-63, a small molecule inhibitor of the histone lysine (B10760008) demethylase KDM3B, as a promising agent with potential efficacy extending beyond its initial characterization in fusion-positive rhabdomyosarcoma (FP-RMS). This technical guide provides a comprehensive overview of the current knowledge surrounding this compound and its more potent analog, P3FI-90, with a specific focus on their potential application in other pediatric solid tumors. This document details the mechanism of action, summarizes key preclinical efficacy data, provides detailed experimental protocols for reproducibility, and visualizes the core signaling pathway and experimental workflows.

Introduction

The epigenetic landscape of pediatric cancers is increasingly recognized as a critical determinant of tumor initiation, progression, and therapeutic response. Histone lysine demethylases (KDMs) are key regulators of the epigenome, and their dysregulation has been implicated in various malignancies. This compound was identified through a high-throughput screen for inhibitors of the PAX3-FOXO1 fusion oncoprotein, a hallmark of FP-RMS. Subsequent studies revealed that this compound exerts its effects through the inhibition of KDM3B, a histone demethylase that plays a crucial role in maintaining the oncogenic transcriptional program driven by PAX3-FOXO1. This discovery has opened avenues for exploring the therapeutic potential of KDM3B inhibition in other pediatric solid tumors that may share similar epigenetic vulnerabilities.

Mechanism of Action of this compound